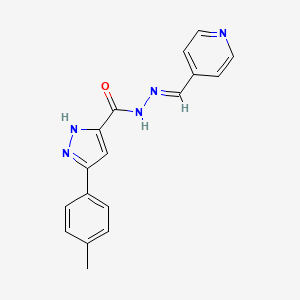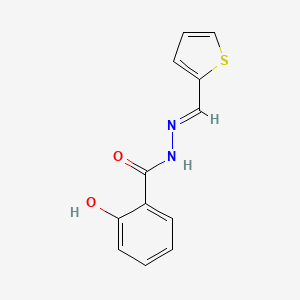![molecular formula C19H17ClN4O B5610214 N'-[(2-chloro-3-quinolinyl)methylene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B5610214.png)
N'-[(2-chloro-3-quinolinyl)methylene]-2-[(3-methylphenyl)amino]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves condensation reactions and intramolecular cyclization processes. For example, methyl 2-(quinolin-8-yloxy) acetate, obtained by reacting 8-hydroxyquinoline with methyl chloroacetate, can be condensed with hydrazine hydrate to afford carbohydrazide, leading to various derivatives through subsequent chemical reactions (Saeed, Abbas, Ibrar, & Bolte, 2014). Another approach involves the condensation of quinolin-8-yloxy acetohydrazide with aldehydes, forming Schiff bases, which are further modified through different reactions (Jia-ming, 2009).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques like X-ray crystallography, NMR, and IR spectroscopy. The structure is characterized by specific bond angles, dihedral angles, and intermolecular interactions (Tan, 2009).
Chemical Reactions and Properties
Chemical reactions involve the formation of various derivatives through processes like cyclization, condensation, and substitution reactions. These reactions result in compounds with diverse chemical properties, useful in different applications (Yadav, Sinha, Kumar, Bahadur, & Ebenso, 2015).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystalline structure are determined using various analytical techniques. These properties are essential in understanding the stability and applicability of the compound in different environments (Asías, Bruno, Dominici, Bollini, & Gaozza, 2003).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are key to understanding the potential uses of these compounds. Studies focus on how the compound interacts with other chemicals and its behavior under different conditions (Largani, Imanzadeh, Pesyan, & Şahin, 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(3-methylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O/c1-13-5-4-7-16(9-13)21-12-18(25)24-22-11-15-10-14-6-2-3-8-17(14)23-19(15)20/h2-11,21H,12H2,1H3,(H,24,25)/b22-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNMNTIOZBXLIU-SSDVNMTOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC3=CC=CC=C3N=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC3=CC=CC=C3N=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-hydroxy-3-methylbutyl)-N-[2-hydroxy-2-(2-pyridinyl)ethyl]benzamide](/img/structure/B5610144.png)
![N,2-dimethyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-1-benzofuran-5-carboxamide](/img/structure/B5610151.png)



![2-[(5-quinolinylamino)carbonyl]benzoic acid](/img/structure/B5610194.png)
![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5610201.png)
![(1R*,3S*)-7-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5610205.png)


![1-(2,5-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-5-fluoro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5610233.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-8-[3-(methylthio)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5610243.png)
![3-{1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5610251.png)